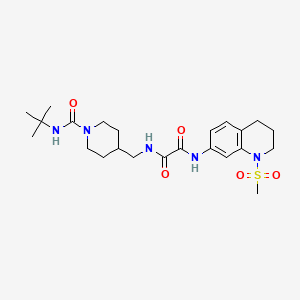
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceutical drugs. The tert-butylcarbamoyl group is a carbamate derivative, and the methylsulfonyl group is a type of sulfone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbamate group might be susceptible to hydrolysis, and the sulfone group might undergo various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Anticancer Potential
Research indicates that piperidine ring-fused aromatic sulfonamide compounds, closely related to N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, show potential as anticancer agents. A study demonstrated that these compounds induced oxidative stress and glutathione depletion in various cancer cells, including melanoma and leukemia, showing cytotoxic effects at micromolar concentrations (Madácsi et al., 2013).
α1-Adrenergic Receptor Antagonism
A series of arylsulfonamide derivatives, structurally similar to the compound , were synthesized as α1-adrenoceptor antagonists. These compounds showed high affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This suggests potential applications in urological conditions, particularly those related to α1-adrenergic receptor activity (Rak et al., 2016).
Intramolecular Amination
Research involving N-sulfonyl oxaziridines has led to a new approach for the amination of sp(3)-hybridized C-H bonds. This method can efficiently create complex piperidine and tetrahydroisoquinoline structures, indicating potential for synthesizing similar compounds (Allen et al., 2009).
Synthesis of 3-Arylsulfonylquinolines
A new synthesis method for 3-arylsulfonylquinoline derivatives, which are key structures in pharmaceutical drugs, has been developed. This method uses tert-butyl hydroperoxide and can form a C-S bond and quinoline ring in one step, suggesting a route for creating related compounds (Zhang et al., 2016).
Phenylethanolamine N-Methyltransferase Inhibition
Compounds with a structure involving 1,2,3,4-tetrahydroisoquinolines, similar to the chemical , have been synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). Some of these compounds showed high potency and selectivity, indicating potential therapeutic applications (Grunewald et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O5S/c1-23(2,3)26-22(31)27-12-9-16(10-13-27)15-24-20(29)21(30)25-18-8-7-17-6-5-11-28(19(17)14-18)34(4,32)33/h7-8,14,16H,5-6,9-13,15H2,1-4H3,(H,24,29)(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBUNBJXWKWMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

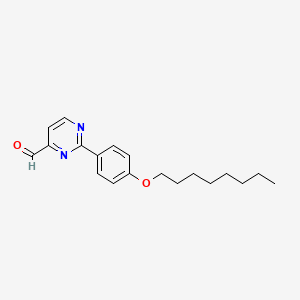

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
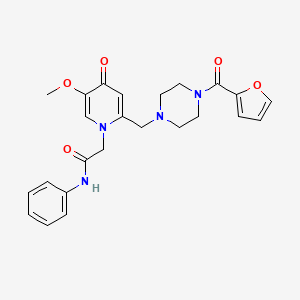
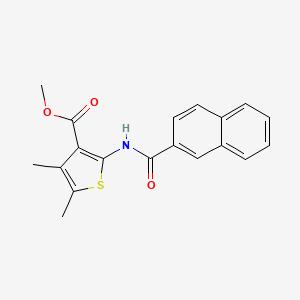
![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)
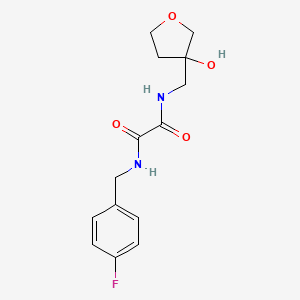
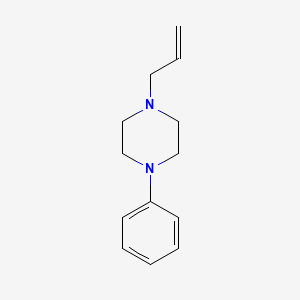
![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)